molecular formula C6H4F2O2 B13434388 4,6-Difluorobenzene-1,3-diol

4,6-Difluorobenzene-1,3-diol

Cat. No.: B13434388
M. Wt: 146.09 g/mol
InChI Key: OEPHFJHSCASUKS-UHFFFAOYSA-N
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Description

4,6-Difluorobenzene-1,3-diol is a fluorinated aromatic diol characterized by hydroxyl groups at positions 1 and 3 and fluorine atoms at positions 4 and 6 on the benzene ring. Fluorination enhances metabolic stability and bioavailability in bioactive molecules, making this compound a valuable synthetic intermediate [1].

Properties

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

4,6-difluorobenzene-1,3-diol

InChI

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H

InChI Key

OEPHFJHSCASUKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluorobenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol with a fluorinating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced fluorinating agents are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-difluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, properties, and applications of 4,6-Difluorobenzene-1,3-diol and related benzene-1,3-diol derivatives:

Compound Name Substituents Synthesis Method Key Properties Applications
This compound -OH (1,3), -F (4,6) Fluorination of nitro precursors followed by reduction (e.g., SnCl₂·2H₂O in ethanol) [1] High polarity due to -F and -OH; enhanced metabolic stability Intermediate for fluorinated pharmaceuticals, agrochemicals, or polymers [2]
5-Butylbenzene-1,3-diol -OH (1,3), -C₄H₉ (5) Wittig reaction with aldehydes, followed by reduction and deprotection [9] Lipophilic due to alkyl chain; moderate solubility in organic solvents Precursor for cannabinoid derivatives (e.g., CBGV, CBGB) [9]
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol -OH (1,3), -N=N-Ar (4), -O-isopentyl (para to azo) Condensation of diamines with aldehydes in DMF under nitrogen [4] Strong electron-withdrawing azo group; vibrant color Antimicrobial agent (active against S. aureus and L. monocytogenes) [4]
(-)-5-(1,2-Dihydroxypentyl)benzene-1,3-diol -OH (1,3), -CH(OH)CH₂CH₂CH₂CH₃ (5) Column chromatography from plant extracts (Ardisia solanacea) [12] Hydrophilic due to multiple -OH groups; chiral center Potential antioxidant or bioactive natural product [12]
Ergosta-1,3-diol derivatives Steroid backbone with -OH (1,3) Isolation from fungal sources (e.g., mushrooms) [10] Amphiphilic; interacts with lipid membranes Hypocholesterolemic agents [10]

Physicochemical Properties

  • Solubility: Fluorine and hydroxyl groups in this compound increase polarity, favoring solubility in polar solvents like ethanol or DMF. In contrast, alkyl-substituted diols (e.g., 5-butyl derivatives) are more soluble in hydrophobic media [9].
  • Bioactivity : Azo-substituted diols exhibit potent antimicrobial activity (MIC values 3× lower than lead compounds) due to membrane disruption [4]. Fluorinated analogs may offer similar bioactivity with improved stability.

Biological Activity

4,6-Difluorobenzene-1,3-diol is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and two hydroxyl groups. This arrangement imparts significant biological activity, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C6_6H4_4F2_2O2_2. The compound features:

  • Hydroxyl Groups : Located at the 1 and 3 positions on the benzene ring.
  • Fluorine Atoms : Positioned at the 4 and 6 locations.

This specific configuration enhances the compound's ability to interact with biological molecules through hydrogen bonding and unique electronic effects due to the electronegativity of fluorine.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in understanding its role in antimicrobial and anticancer activities.
  • Cellular Interactions : The compound's ability to engage with cellular components may influence protein folding and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains. Its structural features allow it to penetrate microbial cell walls and disrupt essential cellular processes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to interfere with enzyme functions critical for cancer cell proliferation has been documented in vitro.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a significant reduction in bacterial growth rates compared to control groups. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Study on Anticancer Effects

In a separate study involving cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 25 µM for breast cancer cells (MCF-7).

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

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